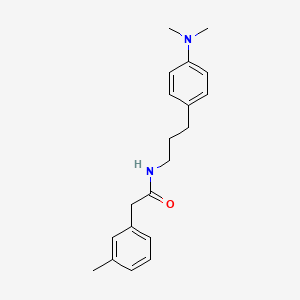

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-16-6-4-7-18(14-16)15-20(23)21-13-5-8-17-9-11-19(12-10-17)22(2)3/h4,6-7,9-12,14H,5,8,13,15H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTFMAQIAZLUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the amine intermediate.

Acylation: The final step involves the acylation of the amine intermediate with m-tolylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory agents.

Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to the active site of the target, while the acetamide moiety enhances the compound’s stability and bioavailability. The compound may modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Calculated based on structural formula.

Key Research Findings and Comparative Analysis

Electronic and Steric Effects

- Target Compound vs. 4-Fluoro Analog : The 4-fluoro analog replaces the m-tolyl group with a 4-fluorophenyl moiety. However, the methyl group in m-tolyl may enhance membrane permeability due to lipophilicity.

Chloro-Substituted Analog :

The chloro substituent in the compound from introduces a strong electron-withdrawing effect, which could alter electronic distribution and binding affinity in receptor interactions. Its larger structure (C₂₉H₃₅ClN₂O₂) and additional phenyl groups may lead to steric hindrance, reducing bioavailability compared to the target compound.

Pharmacological and Industrial Relevance

- Alachlor :

As a herbicide, alachlor’s chloro and methoxymethyl groups enhance reactivity and stability in agricultural environments. While structurally distinct from the target compound, it highlights the role of chloro substituents in conferring bioactivity, suggesting that similar modifications in acetamides could influence application-specific efficacy.

Physicochemical Properties

Boiling Point and Solubility :

The chloro compound from has a predicted boiling point of 631.8°C, significantly higher than typical acetamides, likely due to its large size and aromaticity . In contrast, the target compound’s lower molar mass (309.43 g/mol) suggests improved solubility and easier formulation in drug delivery systems.- pKa and Ionization: The dimethylamino group (pKa ~8–10) in the target compound and its analogs imparts basicity, promoting protonation under physiological conditions. This ionization enhances water solubility, a critical factor in pharmacokinetics.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly as a cholinesterase inhibitor. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features a dimethylamino group, which is known to enhance pharmacological activity through increased lipophilicity and interaction with biological targets.

Cholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's effectiveness can be compared to known inhibitors like donepezil.

- Inhibition Potency : Preliminary studies indicate that this compound exhibits significant AChE inhibition, with IC50 values suggesting potent activity in the nanomolar range. For example, related compounds have shown IC50 values as low as 20 nM against AChE, indicating a strong potential for therapeutic use .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity:

- Dimethylamino Group : The presence of the dimethylamino group enhances the compound's ability to interact with the AChE active site, increasing its inhibitory potency.

- Substituents on Aromatic Rings : Variations in substituents on the aromatic rings (such as methyl groups on the m-tolyl moiety) influence both potency and selectivity for AChE over butyrylcholinesterase (BuChE). Compounds designed with specific substitutions have shown improved selectivity and reduced toxicity .

Study 1: In Silico and Biological Evaluations

A study focused on designing polysubstituted derivatives indicated that compounds similar to this compound showed promising results in terms of AChE inhibition. Molecular docking studies revealed that the acetamide group forms crucial hydrogen bonds with key residues in the active site of AChE, enhancing binding affinity .

Study 2: Comparative Analysis with Known Inhibitors

Comparative analyses with established cholinesterase inhibitors demonstrated that derivatives of this compound exhibit comparable or superior inhibitory effects. For instance, one derivative showed an IC50 value of 0.02 µM against AChE, highlighting its potential as a lead compound for further development .

Data Table: Biological Activity Summary

| Compound Name | IC50 (AChE) | Selectivity Index (BuChE/AChE) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential for Alzheimer's treatment |

| Donepezil | 0.007 µM | 365 | Reference standard |

| Coumarin Derivative | 0.02 µM | 354 | Strong AChE inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.